molecular formula C15H13N3OS B255717 3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole

3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No. B255717
M. Wt: 283.4 g/mol
InChI Key: MKGDIGATEXJHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole, also known as PBTA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBTA is a member of the triazole family, which are a class of organic compounds that have been found to exhibit a wide range of biological activities. PBTA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole has been found to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin production, and acetylcholinesterase, which is involved in the breakdown of acetylcholine. 3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole has also been found to induce apoptosis, or programmed cell death, in cancer cells. These mechanisms of action may contribute to the various biological activities exhibited by 3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole.
Biochemical and physiological effects:
3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. 3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole has also been found to inhibit the growth of cancer cells, including breast cancer and colon cancer cells. In addition, 3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and its biological activities have been extensively studied. However, 3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole also has some limitations. Its solubility in water is limited, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for research on 3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole. One area of research could focus on its potential use as an antifungal and antibacterial agent, particularly in the treatment of drug-resistant strains. Another area of research could focus on its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Further studies are also needed to determine its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.

Synthesis Methods

3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole can be synthesized using various methods, including the reaction of 3-phenoxybenzyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide. Another method involves the reaction of 3-phenoxybenzyl isothiocyanate with hydrazine hydrate, followed by cyclization with sodium hydroxide. These methods result in the formation of 3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole as a white crystalline solid.

Scientific Research Applications

3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole has been found to exhibit various biological activities, making it a promising compound for scientific research. It has been studied for its potential use as an antifungal and antibacterial agent, as well as for its ability to inhibit the growth of cancer cells. 3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

properties

Product Name

3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

5-[(3-phenoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C15H13N3OS/c1-2-6-13(7-3-1)19-14-8-4-5-12(9-14)10-20-15-16-11-17-18-15/h1-9,11H,10H2,(H,16,17,18)

InChI Key

MKGDIGATEXJHML-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NC=NN3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NC=NN3

Origin of Product

United States

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